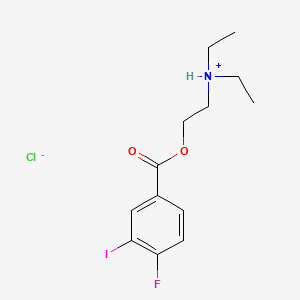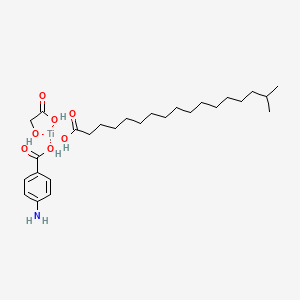
Isostearoyl 4-aminobenzoyl glycolyl titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isostearoyl 4-aminobenzoyl glycolyl titanate is a titanate coupling agent known for its unique properties and applications. This compound is part of a broader class of titanate coupling agents that are used to enhance the adhesion between inorganic fillers and organic polymers. The compound’s structure allows it to form strong bonds with both organic and inorganic materials, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isostearoyl 4-aminobenzoyl glycolyl titanate typically involves the reaction of isostearic acid, 4-aminobenzoic acid, glycolic acid, and a titanium alkoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired titanate compound. The process generally involves the following steps:
Esterification: Isostearic acid and glycolic acid are esterified in the presence of a catalyst.
Amidation: The esterified product is then reacted with 4-aminobenzoic acid to form the amide.
Titanation: The final step involves the reaction of the amide with a titanium alkoxide to form the titanate compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Isostearoyl 4-aminobenzoyl glycolyl titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the titanate.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Isostearoyl 4-aminobenzoyl glycolyl titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new medical materials and devices.
Industry: Widely used in coatings, adhesives, and sealants to enhance performance and durability.
Mechanism of Action
The mechanism of action of isostearoyl 4-aminobenzoyl glycolyl titanate involves its ability to form strong chemical bonds with both organic and inorganic materials. The compound’s structure allows it to interact with surface atoms of different substances, creating a molecular bridge that enhances adhesion. The titanate group reacts with free protons at the inorganic interface, forming organic monomolecular layers on the surface. This interaction is crucial for improving the performance of composite materials.
Comparison with Similar Compounds
Isostearoyl 4-aminobenzoyl glycolyl titanate can be compared with other titanate coupling agents such as:
- Isopropyl triisostearoyl titanate
- Isopropyl triacryl titanate
- Isopropyl tri(N-ethylamino-ethylamino) titanate
Uniqueness: What sets this compound apart is its specific combination of functional groups, which provides unique properties in terms of adhesion and compatibility with various materials. Its ability to form stable complexes with both organic and inorganic substances makes it particularly valuable in applications requiring strong and durable bonds.
Properties
CAS No. |
63713-86-0 |
|---|---|
Molecular Formula |
C27H47NO7Ti |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-hydroxyacetic acid;16-methylheptadecanoic acid;titanium |
InChI |
InChI=1S/C18H36O2.C7H7NO2.C2H4O3.Ti/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;8-6-3-1-5(2-4-6)7(9)10;3-1-2(4)5;/h17H,3-16H2,1-2H3,(H,19,20);1-4H,8H2,(H,9,10);3H,1H2,(H,4,5); |
InChI Key |
GVWYLHCUFLZFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.C1=CC(=CC=C1C(=O)O)N.C(C(=O)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



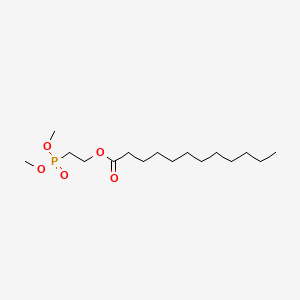
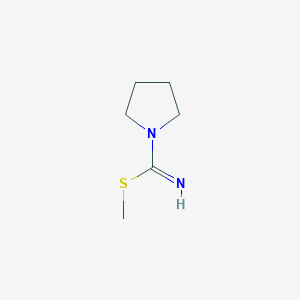

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
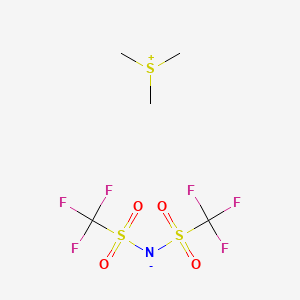
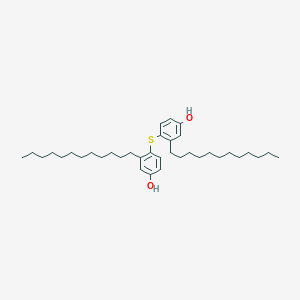
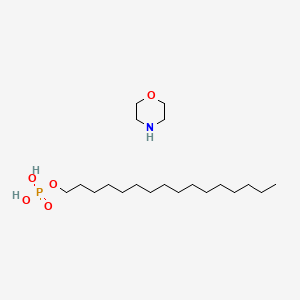
![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)

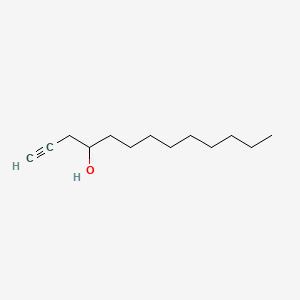
![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
